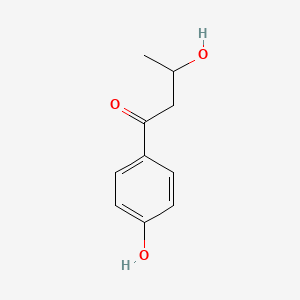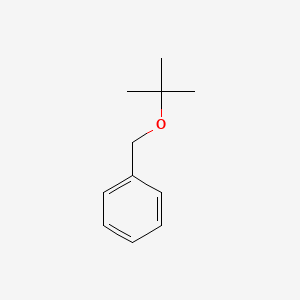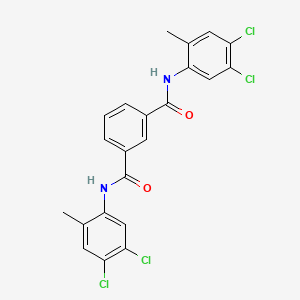
N,N'-Bis(4,5-dichloro-2-methylphenyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide is a chemical compound with the molecular formula C22H16Cl4N2O2 and a molecular weight of 482.197 g/mol . This compound is known for its unique structure, which includes two dichloromethylphenyl groups attached to an isophthalamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide typically involves the reaction of 4,5-dichloro-2-methylaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of micro fixed-bed reactors and catalysts like platinum on carbon (Pt/C) to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3,5-dichlorophenyl)isophthalamide
- N,N’-Bis(3,4-dichlorophenyl)isophthalamide
- N,N’-Bis(2,3-dichlorophenyl)isophthalamide
- N,N’-Bis(3,5-dimethylphenyl)isophthalamide
- N,N’-Bis(2,4,5-trichlorophenyl)isophthalamide
Uniqueness
N,N’-Bis(4,5-dichloro-2-methylphenyl)isophthalamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
6676-76-2 |
|---|---|
Fórmula molecular |
C22H16Cl4N2O2 |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
1-N,3-N-bis(4,5-dichloro-2-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16Cl4N2O2/c1-11-6-15(23)17(25)9-19(11)27-21(29)13-4-3-5-14(8-13)22(30)28-20-10-18(26)16(24)7-12(20)2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
Clave InChI |
FOWSDJPDGBMFHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3C)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


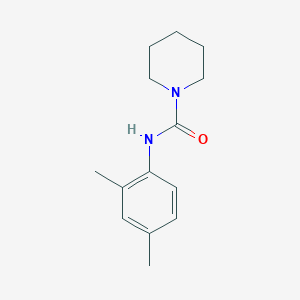
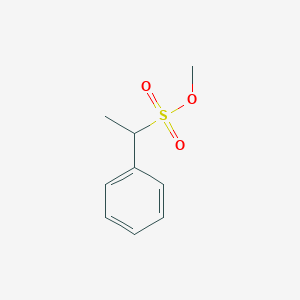

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


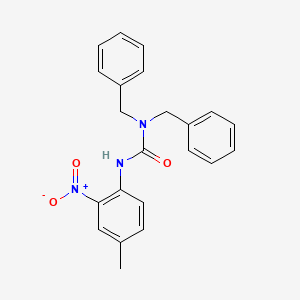
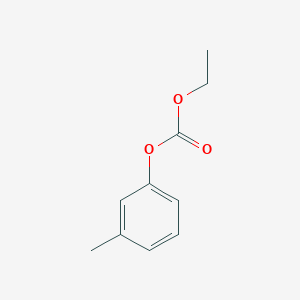
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


